molecular formula C13H18ClNO B2672145 N-(4-tert-butylphenyl)-2-chloropropanamide CAS No. 731012-01-4

N-(4-tert-butylphenyl)-2-chloropropanamide

Cat. No.: B2672145
CAS No.: 731012-01-4
M. Wt: 239.74
InChI Key: PCWHRWYTDPAXNZ-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-2-chloropropanamide is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a 2-chloropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-2-chloropropanamide typically involves the reaction of 4-tert-butylaniline with 2-chloropropanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining the reaction mixture at low temperatures to control the exothermic nature of the acylation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat management. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-2-chloropropanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloropropanamide moiety can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction Reactions: Reduction of the amide group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution: Formation of N-(4-tert-butylphenyl)-2-azidopropanamide or N-(4-tert-butylphenyl)-2-thiocyanatopropanamide.

    Oxidation: Formation of N-(4-tert-butylphenyl)-2-chloropropanoic acid.

    Reduction: Formation of N-(4-tert-butylphenyl)-2-aminopropane.

Scientific Research Applications

N-(4-tert-butylphenyl)-2-chloropropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-2-chloropropanamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may act by inhibiting enzymes or receptors, thereby affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butylphenyl)-2-bromopropanamide
  • N-(4-tert-butylphenyl)-2-iodopropanamide
  • N-(4-tert-butylphenyl)-2-fluoropropanamide

Uniqueness

N-(4-tert-butylphenyl)-2-chloropropanamide is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its bromine, iodine, or fluorine analogs. The tert-butyl group also contributes to its steric and electronic properties, influencing its behavior in chemical reactions and biological systems.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9(14)12(16)15-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWHRWYTDPAXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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